molecular formula C18H35ClO2 B1254106 2-Chlorooctadecanoic acid CAS No. 56279-49-3

2-Chlorooctadecanoic acid

Cat. No. B1254106
Key on ui cas rn: 56279-49-3
M. Wt: 318.9 g/mol
InChI Key: DQNLLSNNESIVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04148811

Procedure details

Into a 50 ml 3-neck round bottom flask fitted with a condenser, thermometer, and magnetic stirrer were placed 11.4 g (0.04 mole) stearic acid, 8.0 g (0.06 mole) N-chlorosuccinimide, 0.1 ml (0.0015 mole) chlorosulfonic acid, and 0.04 g (0.0002 mole) TCNQ. The flask was placed in a heating bath set at 150° C. The mixture was stirred during heating, and a homogeneous liquid phase was formed. The solution temperature continued to rise above that of the heating bath, and a sudden exothermic reaction occurred in which the reaction temperature increased to ca. 220° C. The reaction mixture was cooled and dissolved in chloroform, and the resulting solution was washed thoroughly with dilute aqueous sodium chloride solution. After drying and removal of the chloroform, the residue was recrystallized from acetonitrile to afford 8.9 g (70%) of 2-chlorostearic acid which was equivalent in purity to the product of Example I.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.1 mL
Type
catalyst
Reaction Step Four
Name
Quantity
0.04 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[Cl:21]N1C(=O)CCC1=O>C(Cl)(Cl)Cl.ClS(O)(=O)=O.C1C(=C(C#N)C#N)C=CC(=C(C#N)C#N)C=1>[Cl:21][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[C:1]([OH:20])=[O:19]

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0.1 mL
Type
catalyst
Smiles
ClS(=O)(=O)O
Step Five
Name
Quantity
0.04 g
Type
catalyst
Smiles
C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 50 ml 3-neck round bottom flask fitted with a condenser
CUSTOM
Type
CUSTOM
Details
thermometer, and magnetic stirrer were placed
CUSTOM
Type
CUSTOM
Details
The flask was placed in a heating bath
CUSTOM
Type
CUSTOM
Details
set at 150° C
TEMPERATURE
Type
TEMPERATURE
Details
during heating
CUSTOM
Type
CUSTOM
Details
a homogeneous liquid phase was formed
CUSTOM
Type
CUSTOM
Details
a sudden exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
the resulting solution was washed thoroughly with dilute aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
removal of the chloroform
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)O)CCCCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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